molecular formula C8H7NO B3256174 3-(Pyridin-4-yl)prop-2-enal CAS No. 26505-36-2

3-(Pyridin-4-yl)prop-2-enal

Cat. No.: B3256174
CAS No.: 26505-36-2
M. Wt: 133.15 g/mol
InChI Key: PEIRJCZXFPMXTI-OWOJBTEDSA-N
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Description

3-(Pyridin-4-yl)prop-2-enal is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
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Biological Activity

3-(Pyridin-4-yl)prop-2-enal is an organic compound characterized by a pyridine ring attached to a prop-2-enal structure. Its molecular formula is C10_{10}H9_{9}NO, with a molecular weight of approximately 135.15 g/mol. This compound has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cancer treatment and metabolic regulation.

The synthesis of this compound typically involves the reaction of 4-pyridinecarboxaldehyde with acrolein under catalytic conditions. This method allows for the formation of the desired product through a straightforward synthetic route, enhancing its applicability in various fields, including medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in glycolysis pathways. It has been studied for its effects on human umbilical vein endothelial cells (HUVECs), demonstrating an IC50_{50} value of approximately 10.7 µM, indicating its potency in inhibiting cell proliferation. This suggests potential applications in cancer treatment and metabolic regulation.

The biological activity of this compound can be attributed to its ability to form adducts with proteins and nucleic acids, which plays a crucial role in its interaction with various biochemical pathways. The compound's aldehyde functional group contributes to its reactivity, allowing it to participate in multiple biochemical interactions that can inhibit cellular processes such as glycolysis and angiogenesis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some relevant compounds:

Compound NameStructure TypeUnique Features
4-PyridinecarboxaldehydeAldehydePrecursor in synthesis; simpler structure
AcroleinReactive AldehydeHighly reactive; used in polymerization
3-(Pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-oneEnoneExhibits different biological activity; multi-target inhibitor
2-PyridinecarbonitrileNitrileDifferent functional group; used in various syntheses

Uniqueness: The distinct combination of the pyridine ring with the propene and aldehyde functionalities provides unique reactivity patterns not found in simpler analogs, further differentiating it from similar compounds.

Inhibition of Glycolysis

In a study focused on glycolysis inhibitors, this compound (referred to as 3PO ) was shown to decrease glucose uptake and lactate production in HUVECs. The compound's effectiveness was evaluated alongside other inhibitors like PFK15, revealing that 3PO significantly reduced cell proliferation at concentrations comparable to those used for established chemotherapy agents .

Synergistic Effects with Other Inhibitors

Further investigations demonstrated that the simultaneous administration of 3PO and other inhibitors could have a synergistic effect on endothelial cell proliferation and migration. For instance, combining 3PO with sunitinib resulted in a marked reduction in angiogenesis in vivo using zebrafish embryo models .

Cytotoxicity Studies

In vitro studies have also highlighted the cytotoxic effects of related compounds derived from pyridine structures on various cancer cell lines, including osteosarcoma. These studies suggest that derivatives of this compound may promote apoptotic cell death and inhibit tumor cell migration and invasion, indicating potential applications for this compound in targeted cancer therapies .

Properties

IUPAC Name

(E)-3-pyridin-4-ylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h1-7H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIRJCZXFPMXTI-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305007
Record name (2E)-3-(4-Pyridinyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32986-66-6
Record name (2E)-3-(4-Pyridinyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32986-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(4-Pyridinyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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